Methyl 6-bromo-2-fluoro-3-methylbenzoate
Overview
Description
“Methyl 6-bromo-2-fluoro-3-methylbenzoate” is a chemical compound with the CAS Number: 1437780-03-4 . It has a molecular weight of 247.06 . The IUPAC name for this compound is this compound . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO2/c1-5-3-4-6 (10)7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored in a refrigerator . The compound has a molecular weight of 247.06 .Scientific Research Applications
Anaerobic Degradation of Organic Compounds
The application of fluorinated compounds like methyl 6-bromo-2-fluoro-3-methylbenzoate in the study of anaerobic degradation pathways of organic compounds was explored by Londry and Fedorak (1993). They used fluorinated analogs of m-cresol in a methanogenic consortium to track the degradation process, revealing a potential pathway involving demethylation reactions leading to methane production (Londry & Fedorak, 1993).
Enzyme Reactions with Fluorinated Compounds
Reynolds et al. (1988) investigated the reactivity of various fluorinated benzoylformates with benzoylformate decarboxylase, an enzyme involved in key biochemical reactions. This study highlighted the differential reactivity of these compounds, providing insights into enzyme-substrate interactions and the impact of fluorinated compounds on enzymatic pathways (Reynolds et al., 1988).
Synthesis of Halogenated Aromatic Compounds
Research by Wang et al. (2006) on synthesizing carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use in PET imaging of cancers showcases the importance of compounds like this compound in developing novel diagnostic agents. Their work contributes to the understanding of how fluorinated aromatic compounds can be used in medical imaging and cancer research (Wang et al., 2006).
Novel Synthesis Methods
Kudo et al. (1996) described a novel synthesis of 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate. This work illustrates the role of halogenated benzoates in developing new synthetic routes for organic compounds, which is critical for advancements in organic chemistry and drug development (Kudo et al., 1996).
Drug Discovery and Development
Nishimura and Saitoh (2016) demonstrated the use of 6-bromo-2-fluoro-3-methoxybenzaldehyde, a related compound, in the synthesis of key intermediates for drug discoveries. Their approach highlights how such compounds can streamline the drug development process, making it more efficient and effective (Nishimura & Saitoh, 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFHGHNOEORYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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